molecular formula C12H15N3 B8688823 5-(Piperidin-4-YL)-1H-indazole CAS No. 1158767-06-6

5-(Piperidin-4-YL)-1H-indazole

Cat. No.: B8688823
CAS No.: 1158767-06-6
M. Wt: 201.27 g/mol
InChI Key: JMLCMEIXPZWNAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Piperidin-4-yl)-1H-indazole, offered as its dihydrochloride salt, is a chemical compound with the CAS Registry Number 2748244-55-3 . It has a molecular formula of C12H17Cl2N3 and a molecular weight of 274.19 g/mol . This compound features an indazole moiety linked to a piperidine ring, a structural pattern common in pharmaceuticals and bioactive molecules. This scaffold is recognized for its potential in medicinal chemistry research, particularly in the development of novel therapeutic agents . As a building block in drug discovery, this compound is valued for its versatility. Researchers utilize such fused heterocyclic systems in various biochemical assays. The product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use . Researchers can procure this material from suppliers who specialize in fine chemicals, with availability for global shipping .

Properties

CAS No.

1158767-06-6

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

5-piperidin-4-yl-1H-indazole

InChI

InChI=1S/C12H15N3/c1-2-12-11(8-14-15-12)7-10(1)9-3-5-13-6-4-9/h1-2,7-9,13H,3-6H2,(H,14,15)

InChI Key

JMLCMEIXPZWNAV-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CC3=C(C=C2)NN=C3

Origin of Product

United States

Comparison with Similar Compounds

Key Research Findings and Trends

  • Structure-Activity Relationships (SAR) :
    • Substitution at the indazole 3-position often enhances anticancer activity, while 5-position substitutions favor CNS applications .
    • N-methylation of piperidine increases lipophilicity but may reduce receptor selectivity .
  • Clinical Relevance : The oxadiazole-linked 5-HT4 agonist (Table 1, Row 4) has completed preclinical studies and is poised for clinical trials, underscoring the therapeutic viability of this structural class .

Q & A

Q. What are the standard synthetic routes for 5-(piperidin-4-yl)-1H-indazole, and how are intermediates characterized?

The synthesis typically involves cyclization of indazole precursors followed by introducing the piperidine moiety. For example, indazole cores are formed via cyclization under acidic/basic conditions, and the piperidine ring is attached via alkylation or acylation. Characterization relies on NMR, mass spectrometry, and HPLC to confirm purity and structure . For related analogs, intermediates like hydrazine derivatives are monitored using m/z values (e.g., 384.3 (M+H)+) to track reaction progress .

Q. Which spectroscopic methods are critical for structural elucidation of this compound derivatives?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions, while high-resolution mass spectrometry (HRMS) validates molecular weight. X-ray crystallography may resolve stereochemical ambiguities in analogs, as seen in piperidine-indazole complexes . Infrared (IR) spectroscopy helps identify functional groups like NH or C=O in intermediates .

Q. What are the primary pharmacological targets of piperidinyl-indazole derivatives?

These compounds often target neurotransmitter receptors (e.g., 5-HT₄ for cognitive disorders) or kinases (e.g., TrkA in cancer). For example, analogs like 1-Isopropyl-3-{5-[1-(3-methoxypropyl)piperidin-4-yl]-oxadiazol-2-yl}-1H-indazole oxalate act as 5-HT₄ partial agonists, showing pro-cognitive and antidepressant effects in preclinical models .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields in large-scale synthesis?

Evidence from scaled-up protocols suggests:

  • Temperature control : Maintaining 25–30°C during oxalate salt formation minimizes by-products .
  • Solvent selection : Isopropanol enhances solubility and crystallization efficiency .
  • Purification : Washing with ethyl acetate removes unreacted precursors, while recrystallization in isopropanol/water mixtures improves purity (>99%) . Kinetic studies and DOE (Design of Experiments) are recommended to identify critical parameters.

Q. How do structural modifications at the piperidine or indazole rings alter biological activity?

  • Piperidine substitution : Adding a 3-methoxypropyl group increases 5-HT₄ receptor affinity and oral bioavailability .
  • Indazole position : 3-substituted analogs (vs. 5-substituted) show higher TrkA inhibition due to better steric alignment with kinase pockets . Comparative studies using SAR (Structure-Activity Relationship) models and docking simulations are key to rational design .

Q. How should researchers resolve contradictions in reported biological activities of piperidinyl-indazole analogs?

Discrepancies may arise from assay conditions (e.g., cell lines, receptor isoforms). For example:

  • Receptor specificity : A compound may agonize 5-HT₄ in neuronal cells but antagonize it in gastrointestinal models due to tissue-specific splice variants .
  • Metabolic stability : Differences in microsomal stability (e.g., CYP450 interactions) can alter in vivo efficacy . Standardizing assays (e.g., using recombinant receptors) and pharmacokinetic profiling (e.g., plasma protein binding) are critical .

Methodological Challenges & Solutions

Q. What strategies mitigate low yields during indazole cyclization?

  • Catalyst optimization : Palladium catalysts improve coupling efficiency in Suzuki-Miyaura reactions for halogenated precursors .
  • Acid/base modulation : Using acetic acid in aqueous solutions enhances protonation of intermediates, facilitating cyclization .

Q. How can researchers validate target engagement in cellular models?

  • Biochemical assays : Radioligand binding (e.g., [³H]-5-HT₄ displacement) quantifies receptor affinity .
  • Functional assays : cAMP accumulation assays confirm 5-HT₄ agonism, while Western blotting detects TrkA phosphorylation inhibition .
  • Knockdown/knockout models : CRISPR/Cas9-mediated receptor deletion validates target specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.